molecular formula C8H14O3 B8764551 (S)-a-Hydroxy-cyclopentanepropanoic acid

(S)-a-Hydroxy-cyclopentanepropanoic acid

Cat. No.: B8764551
M. Wt: 158.19 g/mol
InChI Key: JYUQCNGBJBUVGK-ZETCQYMHSA-N
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Description

(S)-a-Hydroxy-cyclopentanepropanoic acid (CAS 300854-06-2) is a high-value chiral compound with the molecular formula C8H14O3 and a molecular weight of 158.20 g/mol . This white to off-white powder serves as a critical synthetic intermediate in organic and medicinal chemistry research, particularly in the development of novel pharmaceutical agents . The compound's key structural features—a cyclopentane ring and an α-hydroxycarboxylic acid moiety—make it a versatile chiral building block . This structure is prized for its ability to enhance the stereoselectivity and metabolic stability of drug candidates during the research phase . Its primary research applications include use as a precursor in the synthesis of chiral drugs and in prodrug design, where the carboxylic acid and hydroxyl groups can be modified to improve properties like cellular permeability . The cyclopentane ring can also be utilized to mimic cyclic fragments found in natural products, facilitating the exploration of new compounds with potential anti-tumor or anti-inflammatory activity . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use. Researchers should consult the Safety Data Sheet and adhere to standard laboratory safety protocols when handling this compound.

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

(2S)-3-cyclopentyl-2-hydroxypropanoic acid

InChI

InChI=1S/C8H14O3/c9-7(8(10)11)5-6-3-1-2-4-6/h6-7,9H,1-5H2,(H,10,11)/t7-/m0/s1

InChI Key

JYUQCNGBJBUVGK-ZETCQYMHSA-N

Isomeric SMILES

C1CCC(C1)C[C@@H](C(=O)O)O

Canonical SMILES

C1CCC(C1)CC(C(=O)O)O

Origin of Product

United States

Scientific Research Applications

Therapeutic Applications

1. Cancer Treatment

(S)-α-Hydroxy-cyclopentanepropanoic acid has been investigated for its efficacy in treating various forms of cancer. A notable patent (Patent 2834778) describes its application in treating cancers such as lung cancer, breast cancer, melanoma, renal cell carcinoma, and thyroid cancer that has metastasized to the bone. The compound is administered to alleviate bone cancer pain and improve the quality of life for patients suffering from these conditions .

2. Neurobehavioral Disorders

Research indicates that compounds similar to (S)-α-Hydroxy-cyclopentanepropanoic acid can modulate neurotransmitter systems involved in neurobehavioral disorders. Studies have demonstrated that these compounds can simultaneously inhibit dopamine, serotonin, and norepinephrine transporters, which may provide therapeutic benefits for conditions such as depression and anxiety disorders . This unique mechanism allows for the treatment of multiple disorders concurrently, enhancing clinical outcomes without the need for polypharmacy.

Cosmetic Applications

1. Skin Care Formulations

Hydroxy acids, including derivatives like (S)-α-Hydroxy-cyclopentanepropanoic acid, are widely used in cosmetic formulations due to their exfoliating properties. They help improve skin texture and appearance by promoting cell turnover and enhancing collagen production. These compounds are effective in treating photoaging, acne, and other dermatological conditions . Their incorporation into skincare products has led to significant improvements in skin hydration and elasticity.

Table 1: Summary of Research Findings on (S)-α-Hydroxy-cyclopentanepropanoic Acid

Study FocusFindingsReference
Cancer TreatmentEffective against lung, breast, melanoma, renal cell carcinoma; alleviates bone pain Canadian Patents Database
Neurobehavioral DisordersModulates dopamine, serotonin, norepinephrine transporters; potential for treating multiple disorders EPO Patent Publication
Cosmetic ApplicationsImproves skin texture; effective in treating photoaging and acne IARC Publications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below compares (S)-α-Hydroxy-cyclopentanepropanoic acid with key analogs:

Compound Name Molecular Formula Molecular Weight Key Features pKa (Carboxylic Acid) Applications
(S)-α-Hydroxy-cyclopentanepropanoic acid C₈H₁₂O₃ 156.18 Cyclopentane, α-(S)-OH, propanoic acid ~2.8 (estimated) Chiral synthons, drug intermediates
Cyclopentanoic acid () C₆H₁₀O₂ 114.14 Cyclopentane, carboxylic acid 4.8 ± 0.1 Industrial solvents, ester synthesis
1-(Boc-Amino)cyclopropanecarboxylic acid () C₉H₁₅NO₄ 201.22 Cyclopropane, Boc-protected amino, carboxylic acid 4.5 ± 0.2 Peptide coupling, PROTAC development
(αS)-Cycloheptanepropanoic acid () C₁₀H₁₈O₂ 170.25 Cycloheptane, propanoic acid, α-(S)-configuration 4.9 ± 0.1 Biochemical ligands, enzyme inhibitors
1-(Dimethylamino)cyclopropanecarboxylic acid () C₆H₁₁NO₂ 129.16 Cyclopropane, dimethylamino, carboxylic acid 3.9 ± 0.2 Surfactants, ionic liquids
Key Observations:

Ring Size and Strain :

  • Cyclopropane derivatives (e.g., ) exhibit higher ring strain, enhancing reactivity in ring-opening reactions compared to cyclopentane or cycloheptane analogs.
  • The cyclopentane ring in the target compound balances moderate rigidity and synthetic accessibility.

Functional Group Impact: The α-hydroxy group in the target compound lowers its carboxylic acid pKa (~2.8) compared to cyclopentanoic acid (pKa ~4.8) due to electron-withdrawing effects. Amino-substituted analogs (e.g., ) exhibit higher basicity and solubility in polar solvents, whereas hydroxy-substituted derivatives prioritize hydrogen-bonding interactions.

Stereochemical Influence: The (S)-configuration at the α-carbon is crucial for enantioselective recognition in biological systems, mirroring trends observed in (αS)-cycloheptanepropanoic acid derivatives.

Preparation Methods

Michael Addition with Chiral Auxiliaries

A key approach involves the asymmetric Michael addition of cyclopentanone to acrylate derivatives. In a method adapted from CN103508890A, cyclopentanone reacts with morpholine and p-toluenesulfonic acid in toluene to form an enamine intermediate. Subsequent addition of methyl acrylate at 75–95°C yields 3-(2-oxocyclopentyl)propanoate. Hydrolysis with lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (5:2) at 30°C affords the carboxylic acid. To introduce the α-hydroxyl group with (S)-stereochemistry, a chiral auxiliary such as (R)- or (S)-oxazinone is employed during alkylation. For example, using a phosphazenic base (t-BuP4) with a chiral glycine equivalent enables enantioselective C–C bond formation, achieving up to 84% yield and 94% enantiomeric excess (ee).

Key Conditions :

  • Temperature: 75–95°C (alkylation), 30°C (hydrolysis)

  • Catalysts: p-Toluenesulfonic acid, LiOH

  • Chiral Control: Oxazinone-derived glycine equivalents

Organocatalytic Mannich-Type Reaction

Proline-Catalyzed Asymmetric Amination

Proline-based organocatalysis offers a stereoselective route. As demonstrated in recent work, a bifunctional squaramide-tertiary amine catalyst promotes the Mannich reaction between cyclopentanone-derived aldimines and allomaltol. This method constructs the α-hydroxy acid backbone with >90% ee. Post-reaction oxidative cleavage of the dihydroxy intermediate (e.g., using NaIO4) and ester hydrolysis yield the target compound.

Example Protocol :

  • Mannich Reaction : Cyclopentanone aldimine (1 eq), allomaltol (1.2 eq), squaramide catalyst (10 mol%) in CH2Cl2 at 25°C, 24 h.

  • Oxidation : NaIO4 (2 eq) in THF/H2O (3:1), 0°C to RT.

  • Hydrolysis : 6M HCl, reflux, 2 h.

Yield : 68–75% over three steps; ee : 92–96%.

Enzymatic Resolution of Racemic Mixtures

Lipase-Mediated Kinetic Resolution

Racemic α-hydroxy-cyclopentanepropanoic acid esters can be resolved using Candida antarctica lipase B (CAL-B). The enzyme selectively hydrolyzes the (R)-ester, leaving the (S)-enantiomer intact. For instance, ethyl (±)-α-hydroxy-cyclopentanepropanoate treated with CAL-B in phosphate buffer (pH 7.0) at 37°C achieves 98% conversion of the (R)-ester, yielding (S)-acid with 99% ee.

Optimized Parameters :

  • Substrate: Ethyl (±)-α-hydroxy-cyclopentanepropanoate

  • Enzyme: CAL-B (20 mg/mmol)

  • Solvent: 0.1M phosphate buffer (pH 7.0)

  • ee (S)-Acid : 99%

Pd-Catalyzed C(sp³)–H Alkylation

Directed Functionalization with 8-Aminoquinoline

A palladium-catalyzed C–H activation strategy, inspired by, enables direct alkylation of lactic acid derivatives. The 8-aminoquinoline auxiliary directs regioselective C–H functionalization at the α-position of cyclopentanepropanoic acid. Subsequent hydroxylation via Sharpless asymmetric dihydroxylation introduces the (S)-configured hydroxyl group.

Steps :

  • Quinoline Auxiliary Installation : Lactic acid + 8-aminoquinoline in DMF, 80°C, 12 h.

  • Pd-Catalyzed Alkylation : Pd(OAc)2 (5 mol%), cyclopentyl iodide (1.5 eq), Ag2CO3 (2 eq) in DCE, 100°C, 24 h.

  • Dihydroxylation : AD-mix β (OsO4, (DHQD)2PHAL), t-BuOH/H2O, 0°C.

Outcome : 55–60% yield; ee : 88%.

Comparative Analysis of Methods

Method Yield ee Key Advantage
Asymmetric Alkylation70–84%90–94%Scalable, high stereocontrol
Organocatalytic Mannich68–75%92–96%Atom-economic, mild conditions
Enzymatic Resolution45–50%99%High enantiopurity, green chemistry
Pd-Catalyzed C–H55–60%88%Direct functionalization, versatile

Challenges and Optimization

  • Racemization Risk : Acidic/basic conditions during hydrolysis may epimerize the α-center. Use low-temperature (0–5°C) and buffered solutions to mitigate.

  • Catalyst Cost : Pd and chiral ligands (e.g., squaramides) increase synthetic cost. Immobilized enzymes or recyclable catalysts improve cost-efficiency .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for (S)-α-Hydroxy-cyclopentanepropanoic acid, and how do reaction conditions influence enantiomeric purity?

  • Methodological Answer : The compound is typically synthesized via asymmetric catalysis or enzymatic resolution. For example, using chiral oxazaborolidine catalysts in a ketone reduction step can yield high enantiomeric excess (ee >90%) . Reaction parameters such as temperature (optimized at 0–25°C), solvent polarity (e.g., THF vs. dichloromethane), and catalyst loading (5–10 mol%) critically affect stereochemical outcomes. Always validate purity via chiral HPLC (e.g., Chiralpak AD-H column) and report retention times relative to racemic standards .

Q. How can researchers characterize the stability of (S)-α-Hydroxy-cyclopentanepropanoic acid under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–10) at 25°C, 40°C, and 60°C. Monitor degradation kinetics using LC-MS with a C18 column (gradient: 0.1% formic acid in water/acetonitrile). Calculate half-life (t½) and identify degradation products (e.g., cyclopentanepropanoic acid via decarboxylation). Include controls with antioxidants (e.g., BHT) to assess oxidative stability .

Q. What spectroscopic techniques are most effective for structural confirmation of (S)-α-Hydroxy-cyclopentanepropanoic acid?

  • Methodological Answer : Combine NMR (¹H, ¹³C, DEPT-135), IR, and high-resolution mass spectrometry (HRMS). For NMR, dissolve the compound in deuterated DMSO and assign peaks using COSY and HSQC to resolve overlapping signals (e.g., hydroxy proton at δ 4.8–5.2 ppm). IR should confirm the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and α-hydroxy group (~3400 cm⁻¹). Cross-validate with X-ray crystallography if single crystals are obtainable .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for (S)-α-Hydroxy-cyclopentanepropanoic acid across different cell lines?

  • Methodological Answer : Perform meta-analysis of existing studies to identify variables such as cell passage number, culture media composition, and assay endpoints (e.g., IC₅₀ vs. EC₅₀). Replicate experiments under standardized conditions, including controls for mitochondrial toxicity (e.g., ATP assays) and membrane permeability (e.g., propidium iodide staining). Use multivariate statistical tools (PCA or ANOVA) to isolate confounding factors .

Q. What strategies optimize the enantioselective synthesis of (S)-α-Hydroxy-cyclopentanepropanoic acid for scalable production in academic labs?

  • Methodological Answer : Evaluate biocatalytic approaches using engineered ketoreductases (e.g., Codexis KRED panels) with NADPH cofactor recycling. Compare turnover numbers (TON) and space-time yields (STY) across batch vs. flow reactors. For asymmetric catalysis, screen Ru-BINAP complexes under hydrogenation conditions (H₂ pressure: 50–100 psi). Include DOE (Design of Experiments) to optimize parameters like substrate concentration and agitation speed .

Q. How can computational modeling predict the metabolic pathways of (S)-α-Hydroxy-cyclopentanepropanoic acid in human hepatocytes?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to simulate interactions with CYP450 isoforms (e.g., 3A4, 2D6). Validate predictions with in vitro microsomal assays (HLM or recombinant enzymes). For phase II metabolism, apply QSAR models to predict glucuronidation sites. Cross-reference with in vivo pharmacokinetic data from rodent studies, ensuring alignment with allometric scaling principles .

Data Presentation and Analysis

Q. What are the best practices for presenting raw and processed data in publications on (S)-α-Hydroxy-cyclopentanepropanoic acid?

  • Methodological Answer :

  • Raw Data : Deposit in repositories like Zenodo or Figshare with DOI links. For NMR spectra, include integration values and coupling constants in tables.
  • Processed Data : Use scatter plots for dose-response curves (log-scale for IC₅₀) and heatmaps for metabolic stability data.
  • Uncertainty Analysis : Report standard deviations (n ≥ 3) and confidence intervals (95% CI). For chiral purity, calculate ee using the formula:
    ee (%)=[S][R][S]+[R]×100\text{ee (\%)} = \frac{[\text{S}] - [\text{R}]}{[\text{S}] + [\text{R}]} \times 100

Reference .

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